molecular formula C8H13N3 B114475 4-(1H-Imidazol-1-yl)piperidine CAS No. 147081-85-4

4-(1H-Imidazol-1-yl)piperidine

Cat. No. B114475
M. Wt: 151.21 g/mol
InChI Key: WVBVSEUWCRPAPY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylimidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are several synthetic routes for imidazole and their derived products . For instance, a mixture of imidazole, anhydrous potassium carbonate, 4-fluorobenzaldehyde, hexadecyltri-n-butylphosphonium bromide, and dimethylformamide was stirred for a period of 15 h at 100 °C .


Molecular Structure Analysis

The molecular formula of 4-(1H-Imidazol-1-yl)piperidine is C8H13N3 . Its average mass is 151.209 Da and its monoisotopic mass is 151.110947 Da .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

4-(1H-Imidazol-1-yl)piperidine is a white or colorless solid . It has a density of 1.2±0.1 g/cm3, a boiling point of 330.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Synthesis and Structural Applications

  • A Convenient Synthesis of (1H-Azol-1-yl)piperidines

    This research presented a convenient method for preparing 3- and 4-(1H-azol-1-yl)piperidines, which include the compound of interest, through the arylation of azoles with bromopyridines and subsequent reduction of the pyridine ring. The method extended to benzo analogues, indicating versatile synthetic applications for this chemical structure (Shevchuk et al., 2012).

  • Synthesis and Structure Identification of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline

    This study aimed to synthesize a compound similar to 4-(1H-Imidazol-1-yl)piperidine, targeting it as a potential anti-malarial agent. It highlights the synthetic versatility of this class of compounds and their potential application in medicinal chemistry (Guo Qian-yi, 2011).

Antimicrobial and Antifungal Applications

  • Synthesis and Antimicrobial Activity of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

    This study reported the synthesis of new heterocyclic compounds containing the imidazole scaffold, such as 4-(1H-Imidazol-1-yl)piperidine derivatives. The compounds demonstrated good to moderate antimicrobial activity, highlighting their potential use in fighting infections (Parmar et al., 2018).

  • Synthesis, Spectral, Crystal Structure, and In Vitro Antimicrobial Evaluation of Imidazole/Benzotriazole Substituted Piperidin-4-one Derivatives

    This study synthesized imidazole/benzotriazole analogues substituted with piperidin-4-one derivatives. The compounds were subjected to in vitro antibacterial and antifungal activities, showing superior inhibition activity against certain microbial strains (Ramachandran et al., 2011).

Synthesis and Biological Evaluation of Derivatives

  • Synthesis, Characterization, Screening, and Docking Studies of Some Novel 5-Chlorobenzimidazole-2-one Derivatives as Potent Antitubercular Agents

    This study synthesized 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives and evaluated their antitubercular activity. Docking studies against 2Q1Y protein and screening against mycobacterium species revealed good antitubercular activity in some molecules, showing the potential of such derivatives in combating tuberculosis (Raju et al., 2020).

  • Synthesis, Spectral Characterization, and Biological Evaluation of Novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine Derivatives

    This study achieved the synthesis of novel piperazine derivatives and evaluated their antimicrobial activities. The results indicated excellent antibacterial and antifungal activities, highlighting the compound's potential in microbial infection treatment (Rajkumar et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation .

properties

IUPAC Name

4-imidazol-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-3-9-4-2-8(1)11-6-5-10-7-11/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBVSEUWCRPAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578345
Record name 4-(1H-Imidazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Imidazol-1-yl)piperidine

CAS RN

147081-85-4
Record name 4-(1H-Imidazol-1-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147081-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Imidazol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-imidazol-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound(0.21 g, 0.836 mmoles) from Step C was stirred in 4N HCl in dioxane (5 mL) for 2 h and then evaporated to dryness to give the title compound which was used to couple with the tricylic acid.
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Imaeda, T Kuroita, H Sakamoto… - Journal of medicinal …, 2008 - ACS Publications
The coagulation enzyme factor Xa (FXa) has been recognized as a promising target for the development of new antithrombotic agents. We previously found compound 1 to be an orally …
Number of citations: 30 pubs.acs.org

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